molecular formula C8H4Cl2F2O2 B6317165 4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole CAS No. 149045-77-2

4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole

Cat. No.: B6317165
CAS No.: 149045-77-2
M. Wt: 241.02 g/mol
InChI Key: YBBBLQDLYDRZQR-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole is an organic compound characterized by its unique structure, which includes a dichloromethyl group and two fluorine atoms attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole typically involves the formylation of electron-rich aromatic rings. One common method is the Rieche formylation, which uses dichloromethyl methyl ether and titanium tetrachloride as reagents . The reaction is carried out in a solvent such as methylene chloride at low temperatures to ensure high regioselectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar formylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The dichloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole involves its ability to undergo electrophilic aromatic substitution reactions. The dichloromethyl group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into the aromatic ring .

Comparison with Similar Compounds

    Dichloromethyl methyl ether: Used in similar formylation reactions.

    2,2-Difluoro-1,3-benzodioxole: Lacks the dichloromethyl group but shares the benzodioxole core.

    4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole: Similar structure with a single chlorine atom.

Uniqueness: 4-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole is unique due to the presence of both dichloromethyl and difluoro groups, which impart distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a valuable compound in synthetic chemistry and materials science.

Properties

IUPAC Name

4-(dichloromethyl)-2,2-difluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-7(10)4-2-1-3-5-6(4)14-8(11,12)13-5/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBBLQDLYDRZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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